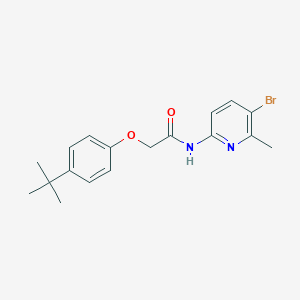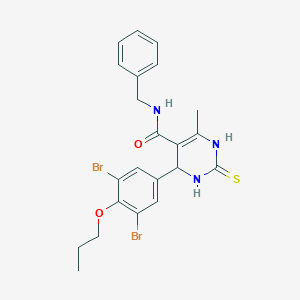
N~5~-BENZYL-4-(3,5-DIBROMO-4-PROPOXYPHENYL)-6-METHYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~5~-BENZYL-4-(3,5-DIBROMO-4-PROPOXYPHENYL)-6-METHYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that includes a pyrimidine ring, a thioxo group, and multiple substituents, making it an interesting subject for chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N5-BENZYL-4-(3,5-DIBROMO-4-PROPOXYPHENYL)-6-METHYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE typically involves multi-step organic reactions. One common approach is as follows:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Bromination: The dibromo substituents can be introduced through a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Propoxylation: The propoxy group can be added through an etherification reaction using propyl bromide and a base.
Final Assembly: The final compound is assembled through a series of coupling reactions and purification steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
N~5~-BENZYL-4-(3,5-DIBROMO-4-PROPOXYPHENYL)-6-METHYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the bromine substituents or to convert the thioxo group to a thiol.
Substitution: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Coupling Reactions: Palladium catalysts, base, and appropriate ligands
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group would yield sulfoxides or sulfones, while substitution of the bromine atoms could yield a variety of substituted derivatives.
科学研究应用
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Biological Research: The compound could be used to study the effects of specific structural features on biological activity.
作用机制
The mechanism of action of N5-BENZYL-4-(3,5-DIBROMO-4-PROPOXYPHENYL)-6-METHYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE would depend on its specific application. In medicinal chemistry, for example, the compound might act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be identified through experimental studies.
相似化合物的比较
Similar Compounds
- N-benzyl-4-(3,5-dibromo-4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
- N-benzyl-4-(3,5-dibromo-4-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
Uniqueness
N~5~-BENZYL-4-(3,5-DIBROMO-4-PROPOXYPHENYL)-6-METHYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. The specific combination of substituents on the pyrimidine ring also contributes to its distinct properties.
属性
分子式 |
C22H23Br2N3O2S |
|---|---|
分子量 |
553.3 g/mol |
IUPAC 名称 |
N-benzyl-4-(3,5-dibromo-4-propoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C22H23Br2N3O2S/c1-3-9-29-20-16(23)10-15(11-17(20)24)19-18(13(2)26-22(30)27-19)21(28)25-12-14-7-5-4-6-8-14/h4-8,10-11,19H,3,9,12H2,1-2H3,(H,25,28)(H2,26,27,30) |
InChI 键 |
RKCBSIQTRJFVII-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1Br)C2C(=C(NC(=S)N2)C)C(=O)NCC3=CC=CC=C3)Br |
规范 SMILES |
CCCOC1=C(C=C(C=C1Br)C2C(=C(NC(=S)N2)C)C(=O)NCC3=CC=CC=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-bromophenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B315629.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-N'-propionylthiourea](/img/structure/B315634.png)
![N-(5-bromo-6-methyl-2-pyridinyl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B315636.png)
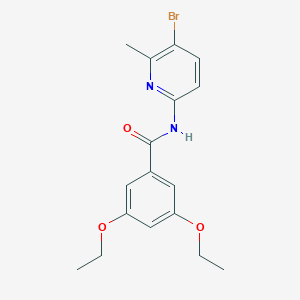

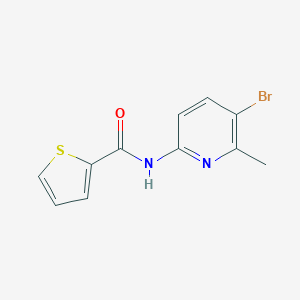
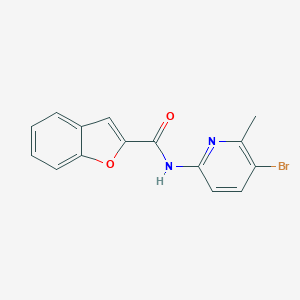
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-4-ethylbenzamide](/img/structure/B315649.png)
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]naphthalene-2-carboxamide](/img/structure/B315650.png)
![5-bromo-N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B315651.png)
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-5-chloronaphthalene-1-carboxamide](/img/structure/B315652.png)
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B315653.png)
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]butanamide](/img/structure/B315654.png)
